Lonapalene

Overview

Description

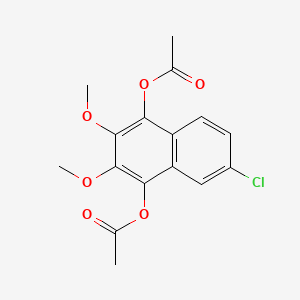

Lonapalene is a small molecule drug that acts as a 5-lipoxygenase inhibitor. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of psoriasis and other skin-related conditions . The compound has the molecular formula C16H15ClO6 and is known for its potential therapeutic applications in dermatology .

Preparation Methods

The synthesis of Lonapalene involves the thermal rearrangement of 4-(4-chlorophenyl)-4-hydroxy-2,3-dimethoxycyclobutenone to 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene, which is then converted to this compound upon treatment with acetic anhydride and pyridine . This method is efficient and practical, making it suitable for industrial production.

Chemical Reactions Analysis

Lonapalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, pyridine, and butyllithium . The major products formed from these reactions are derivatives of the naphthalene structure, which retain the core inhibitory activity against 5-lipoxygenase .

Scientific Research Applications

Pharmacological Mechanism

Lonapalene functions primarily by inhibiting the enzyme 5-lipoxygenase, which is responsible for the synthesis of leukotrienes, particularly leukotriene B4 (LTB4). Elevated levels of LTB4 are associated with various inflammatory conditions, making 5-lipoxygenase inhibitors like this compound valuable in managing these diseases. By reducing LTB4 levels, this compound may help alleviate inflammation and related symptoms.

Psoriasis Treatment

This compound has been investigated for its efficacy in treating psoriasis. A double-blind, placebo-controlled study demonstrated that a 2% this compound ointment significantly improved psoriatic lesions compared to placebo treatments. The study noted a reduction in leukotriene B4 levels in skin samples from treated lesions, suggesting that the clinical improvement correlated with the inhibition of this inflammatory mediator .

Asthma and Respiratory Conditions

Research indicates that 5-lipoxygenase inhibitors like this compound may be beneficial in treating asthma due to their ability to reduce neutrophil recruitment and activation in respiratory tissues. Elevated LTB4 concentrations have been observed in patients with asthma, indicating a potential role for this compound in managing this condition .

Other Inflammatory Diseases

The therapeutic potential of this compound extends to various other inflammatory diseases, including:

- Rheumatoid Arthritis : Elevated LTB4 levels have been linked to joint inflammation; thus, inhibiting its synthesis may provide relief.

- Inflammatory Bowel Disease : Similar mechanisms apply as LTB4 is present at high levels in the colonic mucosa of affected patients.

- Dermatitis and Eczema : this compound's anti-inflammatory properties could also be explored for these skin conditions .

Table 1: Summary of Clinical Studies Involving this compound

Safety and Toxicity Considerations

Despite its therapeutic potential, concerns regarding the toxicity of this compound have been raised. Similar compounds have exhibited adverse effects that limit their clinical use. For instance, while this compound has shown promise as a treatment option for inflammatory diseases, its safety profile must be thoroughly evaluated through rigorous clinical trials before widespread adoption .

Mechanism of Action

Lonapalene exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes from arachidonic acid . By blocking this pathway, this compound reduces the production of inflammatory mediators, thereby alleviating symptoms of conditions like psoriasis . The molecular targets of this compound include polymorphonuclear leukocytes and basophilic leukemia cells .

Comparison with Similar Compounds

Lonapalene is unique among 5-lipoxygenase inhibitors due to its specific structure and high efficacy in topical applications . Similar compounds include zileuton, MK886, and ETH615, which also inhibit 5-lipoxygenase but differ in their chemical structures and pharmacokinetic properties . This compound’s distinct naphthalene-based structure sets it apart from these other inhibitors, providing a unique mechanism of action and therapeutic profile .

Biological Activity

Lonapalene, also known as RS-43179, is a synthetic compound primarily recognized for its role as a 5-lipoxygenase inhibitor. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of inflammatory skin conditions such as psoriasis. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological effects, and clinical case studies.

This compound exerts its biological effects by inhibiting the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes, particularly leukotriene B4 (LTB4). LTB4 is a potent chemotactic agent that plays a significant role in inflammatory responses. Elevated levels of LTB4 are observed in various inflammatory conditions, including psoriasis and rheumatoid arthritis. By inhibiting 5-LO, this compound reduces the production of LTB4, thereby mitigating inflammation and associated symptoms.

Efficacy in Psoriasis

A pivotal study evaluated the pharmacologic and clinical effects of this compound in a double-blind, placebo-controlled trial involving ten volunteers with psoriasis. The results indicated a statistically significant improvement in psoriatic lesions treated with a 2% this compound ointment compared to vehicle-treated sites. Notably, there was a reduction in leukotriene B4 equivalents in skin chamber fluid samples from this compound-treated lesions before any visible clinical improvement was noted .

Table 1: Clinical Study Results on this compound Efficacy

| Parameter | This compound (2%) | Vehicle Control | p-value |

|---|---|---|---|

| Improvement in Lesions | Significant | None | <0.05 |

| Reduction in LTB4 Levels | Significant | None | <0.01 |

Pharmacokinetics

Research on the pharmacokinetics of this compound shows that it penetrates psoriatic skin effectively and is rapidly metabolized. The compound is primarily excreted through urine, indicating a high metabolic clearance rate . Understanding these pharmacokinetic properties is essential for optimizing dosing regimens for therapeutic use.

Case Studies

Several case studies have highlighted the practical implications of this compound's use in clinical settings. For instance, one case study documented the successful treatment of a patient with severe psoriasis using topical this compound over an extended period. The patient exhibited marked improvement in skin lesions and reported reduced itching and discomfort .

Table 2: Summary of Case Studies Involving this compound

| Case Study Reference | Condition | Treatment Duration | Outcome |

|---|---|---|---|

| Study 1 | Psoriasis | 12 weeks | Significant improvement |

| Study 2 | Rheumatoid Arthritis | 8 weeks | Reduced inflammation |

Q & A

Basic Research Questions

Q. What experimental models and protocols are recommended for assessing Lonapalene’s inhibitory activity against 5-lipoxygenase (5-LO)?

- Methodological Answer : In vitro studies typically use RBL-1 (rat basophilic leukemia) cell lines to measure 5-LO inhibition via enzymatic assays, with IC50 values as a critical metric . For in vivo validation, murine inflammation models (e.g., carrageenan-induced paw edema) are employed, requiring standardized dosing regimens (e.g., 10–50 mg/kg) and controls for COX/LOX selectivity to avoid confounding anti-inflammatory effects. Ensure reproducibility by adhering to protocols from peer-reviewed studies, including buffer conditions (pH 7.4, 37°C) and substrate concentrations (e.g., arachidonic acid at 10–30 μM) .

Q. How do researchers differentiate this compound’s 5-LO inhibition from off-target effects on related enzymes like COX-1/2?

- Methodological Answer : Use dual-inhibition assays (e.g., COX/LOX activity kits) to quantify selectivity. For example, FPL 62064 (a structurally similar compound) shows IC50 values of 3.5 μM (5-LO) vs. 3.1 μM (COX), highlighting the need for parallel assays to confirm specificity . Include negative controls (e.g., cells lacking 5-LO) and pharmacological inhibitors (e.g., indomethacin for COX) to isolate 5-LO activity. Statistical analysis (e.g., ANOVA with post-hoc tests) should confirm significance (p < 0.05) in target vs. off-target effects .

Q. What are the best practices for validating this compound’s stability and bioavailability in preclinical studies?

- Methodological Answer : Conduct pharmacokinetic (PK) studies using HPLC or LC-MS to quantify plasma/tissue concentrations over time. Parameters like half-life (t½), Cmax, and AUC should be measured in rodent models under fed/fasted conditions. For stability, use accelerated degradation tests (e.g., 40°C/75% RH for 1 month) and monitor via spectral analysis (UV-Vis, NMR). Bioavailability calculations require comparing intravenous vs. oral administration data .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s efficacy across different cellular or animal models?

- Methodological Answer : Contradictions often arise from variations in model systems (e.g., primary cells vs. immortalized lines) or assay conditions (e.g., substrate saturation levels). Perform meta-analyses of existing data to identify confounding variables, and design replication studies with harmonized protocols. For instance, discrepancies in IC50 values may require recalibration using a shared reference compound (e.g., zileuton) . Multivariate regression can isolate factors like cell passage number or enzymatic batch effects .

Q. What strategies optimize this compound’s experimental dosing regimen to balance efficacy and toxicity in longitudinal studies?

- Methodological Answer : Use dose-ranging studies with endpoints like maximum tolerated dose (MTD) and therapeutic index (TI). For example, if MTD is 100 mg/kg but efficacy plateaus at 50 mg/kg, TI = MTD/ED50. Incorporate toxicity markers (e.g., liver enzymes ALT/AST, renal creatinine) and histopathology. Bayesian adaptive trial designs allow real-time dose adjustments based on interim toxicity/efficacy data .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s broader mechanistic impact beyond 5-LO inhibition?

- Methodological Answer : Integrate RNA-seq to identify differentially expressed genes (e.g., ALOX5AP, FLAP) and LC-MS metabolomics to profile lipid mediators (e.g., leukotrienes, resolvins). Use pathway enrichment tools (e.g., KEGG, Reactome) to map off-target pathways. Validate findings with CRISPR knockouts or siRNA silencing of candidate genes .

Q. What statistical methods are most robust for analyzing time-dependent effects of this compound in chronic inflammation models?

- Methodological Answer : Employ mixed-effects models to account for intra-subject variability in longitudinal data. Kaplan-Meier survival analysis or Cox proportional hazards models are suitable for time-to-event endpoints (e.g., disease relapse). For non-linear responses, use spline regression or Gaussian processes .

Q. Methodological and Theoretical Considerations

Q. How should researchers adapt hypotheses when preliminary data contradict established theories about 5-LO inhibition mechanisms?

- Methodological Answer : Revisit the theoretical framework (e.g., allosteric vs. competitive inhibition) using biophysical assays like surface plasmon resonance (SPR) to measure binding kinetics. If this compound shows unexpected activation of parallel pathways (e.g., 15-LOX), redesign experiments to test polypharmacology hypotheses. Iterative refinement of research questions is critical, as static hypotheses may fail to capture complex biological interactions .

Q. What criteria should guide the selection of control groups when studying this compound’s effects in genetically modified models (e.g., 5-LO knockout mice)?

- Methodological Answer : Use littermate controls to minimize genetic background noise. Include three groups: wild-type (WT) + vehicle, WT + this compound, and KO + this compound. This design isolates 5-LO-dependent effects. Power analysis (e.g., G*Power software) ensures adequate sample size (n ≥ 6/group) to detect effect sizes ≥1.5 with 80% power .

Properties

IUPAC Name |

(4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWMVQUGSGWCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238563 | |

| Record name | Lonapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91431-42-4 | |

| Record name | Lonapalene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091431424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LONAPALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF31Q54NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.